2-Bromo-5-fluorobenzyl alcohol
Overview
Description
2-Bromo-5-fluorobenzyl alcohol is an organic compound with the molecular formula C7H6BrFO. It is a colorless liquid that is slightly soluble in water and is used as an intermediate in pharmaceutical and organic synthesis . The compound is characterized by the presence of both bromine and fluorine atoms on the benzene ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
2-Bromo-5-fluorobenzyl alcohol is a type of organic compound known as a benzyl alcohol Benzyl alcohols are generally known to interact with a variety of biological targets, depending on their specific functional groups and the context of their use .
Mode of Action
For instance, they can be converted into alkyl halides under acidic conditions . The order of reactivity of the hydrogen halides is HI > HBr > HCl . The reaction is acid-catalyzed, and alcohols react with the strongly acidic hydrogen halides HCl, HBr, and HI .
Biochemical Pathways
For example, they can be converted into alkyl halides, which can then participate in substitution reactions . These reactions can affect various biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body
Result of Action
It’s worth noting that benzyl alcohols and their derivatives can have various effects depending on their specific chemical structure and the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity can be influenced by the pH of the environment, as it can undergo reactions under acidic conditions . Additionally, it should be stored in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents .
Biochemical Analysis
Biochemical Properties
The role of 2-Bromo-5-fluorobenzyl alcohol in biochemical reactions is primarily as an intermediate in the synthesis of various pharmaceutical compounds The specific enzymes, proteins, and other biomolecules it interacts with would depend on the particular synthesis pathway in which it is utilized
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is slightly soluble in water , which may influence its stability and degradation over time.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzyl alcohol can be synthesized from 2-Bromo-5-fluorobenzaldehyde. The typical synthetic route involves the reduction of 2-Bromo-5-fluorobenzaldehyde using sodium borohydride (NaBH4) in ethanol and water at 0°C, followed by stirring at room temperature for one hour .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-Bromo-5-fluorobenzylamine.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products:
Oxidation: 2-Bromo-5-fluorobenzaldehyde or 2-Bromo-5-fluorobenzoic acid.
Reduction: 2-Bromo-5-fluorobenzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-fluorobenzyl alcohol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
2-Bromo-5-fluorobenzoic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
2-Bromo-5-fluorobenzylamine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness: 2-Bromo-5-fluorobenzyl alcohol is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Its alcohol group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-bromo-5-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGZPMHPSBJMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378397 | |
Record name | 2-Bromo-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-66-5 | |
Record name | 2-Bromo-5-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-5-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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